molecular formula C10H17N3O B1477367 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2092729-06-9

2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1477367
CAS No.: 2092729-06-9
M. Wt: 195.26 g/mol
InChI Key: XBEUFRJFKUVOIP-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of specific enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. This interaction can influence metabolic flux and the levels of various metabolites. The compound may also affect the activity of other enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can determine its overall impact on cellular processes .

Properties

IUPAC Name

2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-14-7-9-4-10-5-11-8(2)6-13(10)12-9/h4,8,11H,3,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEUFRJFKUVOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2CC(NCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 3
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 4
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.